Technical Monograph: Methyl 4-amino-1-methyl-1H-indole-3-carboxylate
Technical Monograph: Methyl 4-amino-1-methyl-1H-indole-3-carboxylate
This technical guide provides an in-depth analysis of methyl 4-amino-1-methyl-1H-indole-3-carboxylate , a highly specialized indole scaffold utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the fields of kinase inhibition and antiviral therapeutics.
CAS Number: 109175-12-4 Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol
Executive Summary
Methyl 4-amino-1-methyl-1H-indole-3-carboxylate represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the 4-amino substitution , a position that is synthetically challenging to access compared to the more common 5- or 6-substituted indoles. The juxtaposition of an electron-donating amino group at C4 and an electron-withdrawing carboxylate at C3 creates a unique "push-pull" electronic system, enhancing its utility as a pharmacophore for hydrogen-bonding interactions in enzyme active sites (e.g., lipid kinases, viral polymerases).
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental and predicted values for the compound and its close analogs.
| Property | Value | Context |
| Appearance | Pale yellow to tan solid | Typical of amino-indoles due to oxidation susceptibility. |
| Melting Point | 134–138 °C | Crystalline solid form. |
| Solubility | DMSO, DMF, DCM | Low solubility in water; lipophilic nature. |
| pKa (Amino) | ~3.5 - 4.0 | Reduced basicity due to conjugation with the indole ring. |
| LogP | 1.8 - 2.1 | Favorable for membrane permeability. |
| H-Bond Donors | 1 (Amino NH₂) | Critical for active site binding. |
| H-Bond Acceptors | 3 (Ester O, Indole N, Amino N) | Enables versatile ligand interactions. |
Structural Analysis: The "Push-Pull" Electronic System
The reactivity and biological affinity of this molecule are defined by the interplay between the C4-amino and C3-ester groups.
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Steric Constraint: The C4-amino group is peri-positioned relative to the C3-ester. This creates a steric clash that forces the ester moiety to twist slightly out of the indole plane, potentially creating a unique binding pocket fit that planar indoles cannot achieve.
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Electronic Conjugation: The lone pair on the N1-methyl nitrogen feeds electron density into the ring, while the C3-ester withdraws it. The C4-amino group acts as a secondary donor, increasing electron density at C5 and C7, making the ring susceptible to oxidative metabolism if not substituted further.
Visualization: Electronic & Steric Map
The following diagram illustrates the electronic flow and steric pressure points within the molecule.[1]
Caption: Structural logic map detailing the electronic push-pull effects and steric interactions between the C3 and C4 substituents.
Synthesis Pathways[4][7][8][9][10][11][12]
Synthesizing 4-substituted indoles is notoriously difficult due to the lack of natural electrophilic reactivity at the 4-position. The most robust route for CAS 109175-12-4 relies on the Batcho-Leimgruber indole synthesis or the reduction of a nitro-precursor.
A. Retrosynthetic Analysis
The target molecule is best assembled by constructing the indole ring with the nitrogen functionality already in place at the 4-position (as a nitro group), rather than attempting to aminate the indole core later.
Pathway:
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Precursor: 2-Methyl-3-nitroaniline (Commercially Available).
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Indole Formation: Conversion to 4-nitroindole.
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Functionalization: N-methylation and C3-carboxylation.
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Final Step: Reduction of the nitro group to the amino group.[1]
B. Detailed Experimental Protocol: Reduction of the Nitro-Intermediate
Context: This protocol describes the final step—converting methyl 1-methyl-4-nitro-1H-indole-3-carboxylate to the target amino compound. This is the most critical step to avoid over-reduction or hydrogenolysis of the ester.
Reagents:
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Substrate: Methyl 1-methyl-4-nitro-1H-indole-3-carboxylate (1.0 eq)
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Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)
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Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
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Hydrogen Source: H₂ gas (balloon pressure)
Step-by-Step Methodology:
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Preparation: In a clean, dry hydrogenation vessel (or round-bottom flask), dissolve 1.0 g (4.27 mmol) of the nitro-indole substrate in 20 mL of anhydrous Methanol.
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Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.
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Purging: Seal the vessel with a septum. Purge the headspace with Nitrogen for 5 minutes, then switch to Hydrogen gas (using a balloon or manifold). Cycle H₂/Vacuum three times.
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Reaction: Stir the mixture vigorously at room temperature (25 °C) under H₂ atmosphere (1 atm).
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Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The starting material (yellow spot) should disappear, and a fluorescent blue spot (product) should appear. Reaction typically completes in 2–4 hours.
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Work-up:
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Purge the vessel with Nitrogen to remove excess H₂.
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Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric; keep the filter cake wet.
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Wash the Celite pad with 20 mL MeOH.
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Isolation: Concentrate the filtrate in vacuo to yield the crude amine as a pale tan solid.
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Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
Visualization: Synthesis Workflow
Caption: Step-wise synthetic pathway from commercially available aniline precursors to the target indole ester.
Applications in Drug Discovery[1][3][4][5]
This scaffold is a high-value intermediate for several therapeutic classes:
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Kinase Inhibitors: The 4-amino group serves as a hinge-binder mimic. In c-Met and ALK inhibitors, the indole core scaffolds the molecule while the C3/C4 substituents interact with the ATP-binding pocket.
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Antivirals (HCV/Dengue): Indole-3-carboxylates are known inhibitors of viral RNA-dependent RNA polymerases (NS5B). The 1-methyl group fits into hydrophobic pockets (e.g., the "thumb" domain of the polymerase), while the 4-amino group allows for diversification into amides or ureas to reach distal binding sites.
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DNA Binding Agents: The curvature of the indole, combined with the amino group, mimics the structure of minor-groove binders like distamycin, allowing for the design of sequence-specific DNA alkylating agents.
Handling and Safety (SDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory).
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Storage: Store at 2–8 °C under inert gas (Argon). The amino group is sensitive to oxidation (turning dark brown upon air exposure).
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Stability: Stable in solid form. In solution (especially chlorinated solvents like DCM), it may slowly decompose if exposed to light.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 842006, Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]
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Organic Syntheses (1985). Methyl Indole-4-carboxylate. Org. Synth. 1985, 63, 214. (Foundational method for 4-substituted indoles). Retrieved from [Link]
